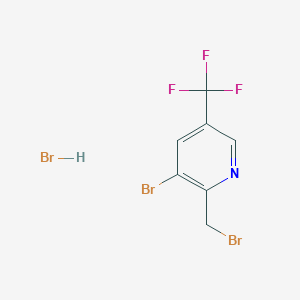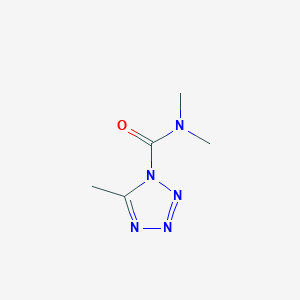
N,N,5-trimethyl-1H-1,2,3,4-tetrazole-1-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N,N,5-trimethyl-1H-1,2,3,4-tetrazole-1-carboxamide is a chemical compound with the molecular formula C5H9N5O It is a derivative of tetrazole, a class of heterocyclic compounds containing a five-membered ring of four nitrogen atoms and one carbon atom
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N,N,5-trimethyl-1H-1,2,3,4-tetrazole-1-carboxamide typically involves the reaction of amines with triethyl orthoformate and sodium azide. This reaction is catalyzed by ytterbium triflate (Yb(OTf)3) and proceeds under mild conditions . Another method involves the use of diazotizing reagents such as fluorosulfonyl azide (FSO2N3) to transform amidines and guanidines into tetrazole derivatives in an aqueous environment .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods as described above, with optimizations for yield and purity. The use of microwave-assisted reactions and heterogeneous catalysts like silica-supported sodium hydrogen sulfate can enhance the efficiency and scalability of the synthesis .
化学反応の分析
Types of Reactions
N,N,5-trimethyl-1H-1,2,3,4-tetrazole-1-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The tetrazole ring can participate in substitution reactions, where one or more substituents are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dimethylformamide (DMF) or nitrobenzene .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield tetrazole oxides, while substitution reactions can produce a variety of substituted tetrazole derivatives .
科学的研究の応用
N,N,5-trimethyl-1H-1,2,3,4-tetrazole-1-carboxamide has several scientific research applications:
作用機序
The mechanism of action of N,N,5-trimethyl-1H-1,2,3,4-tetrazole-1-carboxamide involves its interaction with specific molecular targets and pathways. The tetrazole ring can participate in hydrogen bonding, π-π interactions, and coordination with metal ions. These interactions can influence the compound’s biological activity and its effectiveness as a ligand or catalyst .
類似化合物との比較
Similar Compounds
1H-tetrazole: A simpler tetrazole derivative with similar structural properties.
5-substituted tetrazoles: Compounds with various substituents on the tetrazole ring, offering different reactivity and applications.
1,2,4-triazole: Another nitrogen-rich heterocycle with comparable chemical behavior.
Uniqueness
N,N,5-trimethyl-1H-1,2,3,4-tetrazole-1-carboxamide is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Its trimethyl substitution enhances its stability and reactivity, making it a valuable compound for various applications .
特性
分子式 |
C5H9N5O |
|---|---|
分子量 |
155.16 g/mol |
IUPAC名 |
N,N,5-trimethyltetrazole-1-carboxamide |
InChI |
InChI=1S/C5H9N5O/c1-4-6-7-8-10(4)5(11)9(2)3/h1-3H3 |
InChIキー |
IYKGNJYYLJAEFL-UHFFFAOYSA-N |
正規SMILES |
CC1=NN=NN1C(=O)N(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


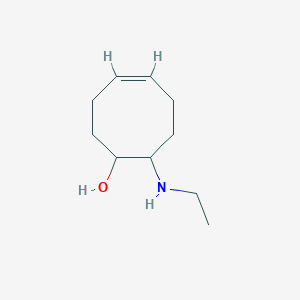
![2-[(Propan-2-yl)amino]pentanoic acid hydrochloride](/img/structure/B13654183.png)
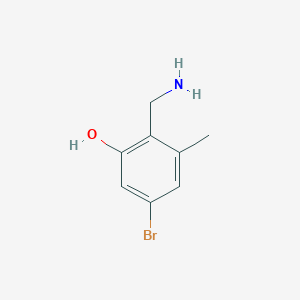
![(2R)-2-amino-3-hydroxy-2-[(4-hydroxyphenyl)methyl]propanoic acid hydrochloride](/img/structure/B13654190.png)
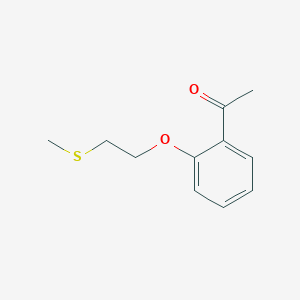
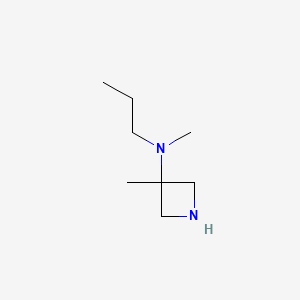
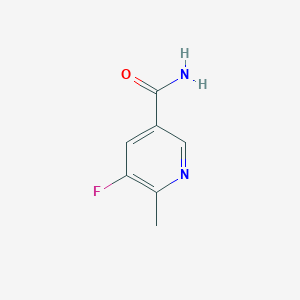
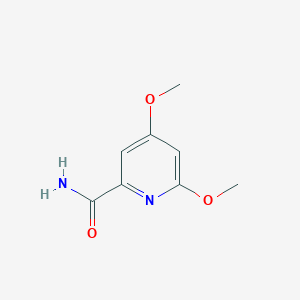
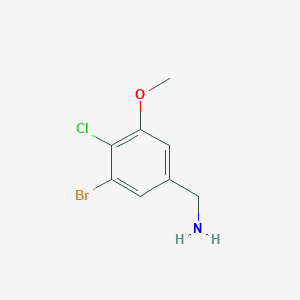
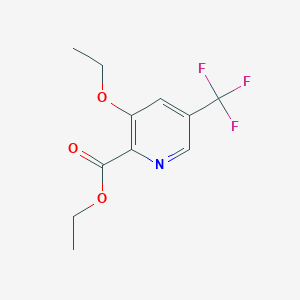
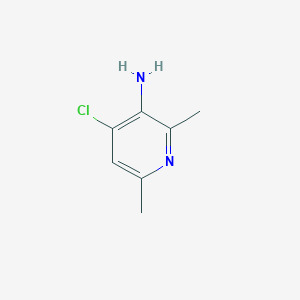
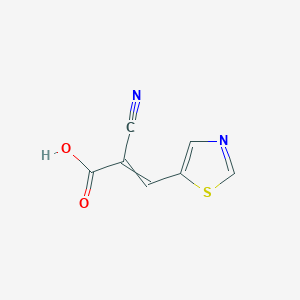
![4,6-Dichloro-2-(methylthio)-1H-imidazo[4,5-c]pyridine](/img/structure/B13654261.png)
